

para-Methoxybenzyl chloride CAS number and molecular weight

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Compound of Interest

Compound Name: *Methoxybenzyl chloride*

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An In-depth Technical Guide to para-Methoxybenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **para-methoxybenzyl chloride** (PMB-Cl), a crucial reagent in synthetic organic chemistry. This document details its chemical properties, synthesis, and significant applications, with a focus on its role as a protecting group in complex molecular syntheses, including peptide and natural product synthesis.

Chemical and Physical Properties

para-Methoxybenzyl chloride, also known as **4-methoxybenzyl chloride**, is a substituted aromatic compound widely utilized for the introduction of the para-methoxybenzyl (PMB) protecting group. The key identifiers and physical properties are summarized below.

Property	Value	Citations
CAS Number	824-94-2	[1] [2] [3]
Molecular Formula	C ₈ H ₉ ClO	[1] [3]
Molecular Weight	156.61 g/mol	[1] [3] [4]
Appearance	Clear colorless to pale yellow liquid	[5]
Melting Point	-1 °C	[3] [4]
Boiling Point	117-118 °C at 14 mmHg	[3] [4]
Density	1.155 g/mL at 25 °C	[3] [4]
Refractive Index (n _{20/D})	1.548	[3] [4]
Solubility	Chloroform (Slightly), Ethyl Acetate (Slightly)	[3]
Stability	Moisture sensitive; may be stabilized with potassium carbonate	[3] [5]

Synthesis of para-Methoxybenzyl Chloride

There are several established methods for the synthesis of para-methoxybenzyl chloride. Two common laboratory-scale procedures are detailed below.

Method 1: From p-Methoxybenzyl Alcohol

This protocol involves the reaction of p-methoxybenzyl alcohol with thionyl chloride.

Experimental Protocol:

- To a solution of 138.0 g of p-methoxybenzyl alcohol in 500 ml of dry chloroform, add 119 g of thionyl chloride dropwise.[\[6\]](#)
- Stir the mixture and heat under reflux for 2 hours.[\[6\]](#)

- After the reaction is complete, concentrate the mixture on a steam bath.[6]
- Fractionally distill the residue to yield **p-methoxybenzyl chloride**.[6]

Method 2: From Anisole and Paraformaldehyde

This method involves the chloromethylation of anisole.

Experimental Protocol:

- Cool a solution of 108.1 grams of anisole in 450 ml of benzene to 2°C.[3]
- Saturate the solution with gaseous hydrogen chloride for 3 hours, maintaining a maximum temperature of 5°C.[3]
- Add 38.6 grams of paraformaldehyde at 20°C.[3]
- Heat the reaction mixture to 45°C and maintain for 1 hour, then cool back to 20°C.[3]
- Introduce gaseous hydrogen chloride for an additional 5 hours.[3]
- Separate the aqueous layer and wash the benzene solution with a saturated solution of calcium chloride (eight 150 ml portions).[3]
- Dry the organic layer over magnesium sulfate.[3]
- Distill the residue under vacuum to yield **4-methoxybenzyl chloride** (b.p. 108°-110° C/12 Torr).[3]

Applications in Organic Synthesis: The PMB Protecting Group

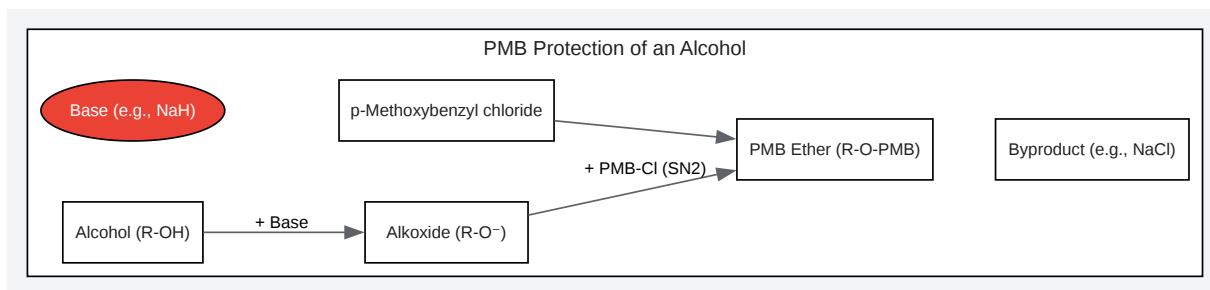
The primary utility of para-**methoxybenzyl chloride** is to introduce the para-methoxybenzyl (PMB) group to protect various functional groups, most notably alcohols. The PMB group is favored for its stability under a range of conditions and its selective removal under oxidative or strongly acidic conditions.[1][5]

Protection of Alcohols

The protection of an alcohol as a PMB ether is typically achieved via a Williamson ether synthesis.

Experimental Protocol (General):

- Deprotonate the alcohol with a moderately strong base, such as sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to generate the alkoxide.[1]
- Add **para-methoxybenzyl chloride** to the solution.
- The alkoxide displaces the chloride in an SN2 reaction to form the PMB ether.



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Caption: Williamson ether synthesis for PMB protection of alcohols.

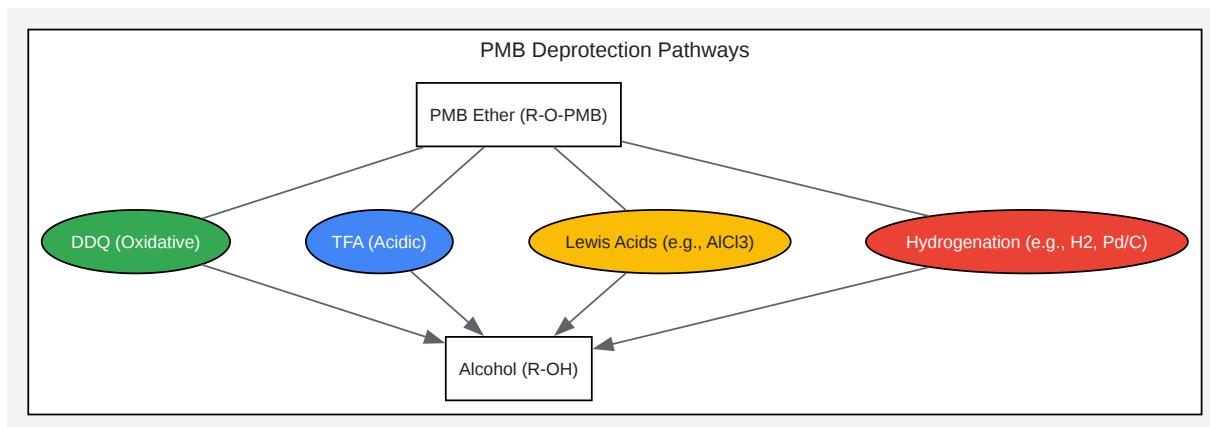
Deprotection of PMB Ethers

A key advantage of the PMB group is the variety of methods available for its removal, allowing for orthogonal deprotection strategies in complex syntheses.[7]

Experimental Protocols (General):

- Oxidative Cleavage with DDQ: Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common and mild method for PMB deprotection. The electron-donating methoxy group facilitates a single electron transfer (SET) with DDQ.[1][5]

- Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can cleave PMB ethers. This method is often used in peptide synthesis.[2][7]
- Lewis Acid-Mediated Cleavage: Lewis acids such as aluminum chloride (AlCl_3) can be used for deprotection, particularly in substrates sensitive to other methods.[7]
- Hydrogenation: Similar to benzyl ethers, PMB ethers can be cleaved by catalytic hydrogenation (e.g., using $\text{Pd}(\text{OH})_2$), though this is less common due to the availability of milder oxidative methods.[7]



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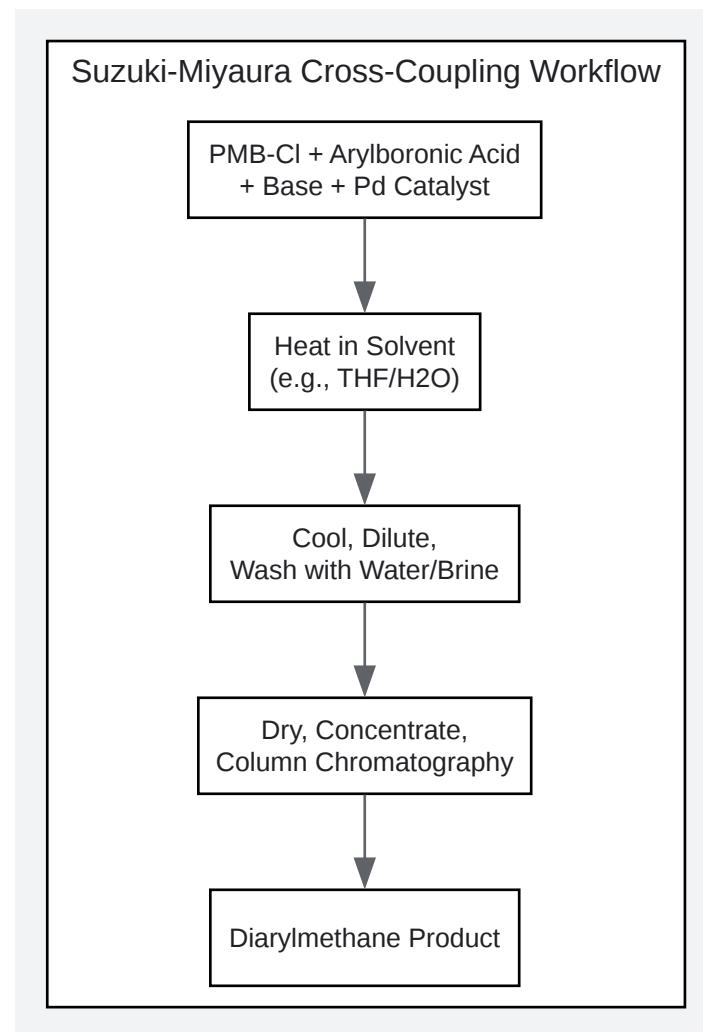
Caption: Common deprotection methods for PMB ethers.

Role in Suzuki-Miyaura Cross-Coupling Reactions

para-Methoxybenzyl chloride can serve as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions to form diarylmethane structures, which are prevalent in many pharmaceutical compounds.[8][9]

Experimental Protocol (General):

- In a sealed tube under a nitrogen atmosphere, combine the arylboronic acid or potassium aryltrifluoroborate (1.0 equivalent), a base such as cesium carbonate (Cs_2CO_3 , 3.0 equivalents), a palladium catalyst like $\text{PdCl}_2(\text{dppf})\cdot\text{CH}_2\text{Cl}_2$ (2 mol %), and **para-methoxybenzyl chloride** (1.0 equivalent).[8][9]
- Add a solvent system, typically a mixture of an organic solvent (e.g., THF) and water (e.g., 10:1 ratio).[8]
- Heat the reaction mixture to 70-80 °C with vigorous stirring.[8]
- Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC or GC-MS).
- Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
- Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.[8]



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Caption: General workflow for Suzuki-Miyaura cross-coupling.

Safety and Handling

para-Methoxybenzyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[\[10\]](#)
- Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep containers securely sealed when not in use.[\[4\]](#)

- Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as bases, alcohols, amines, metals, and oxidizing agents. It should be stored under an inert atmosphere and refrigerated (2-8°C).[3][4][11]
- First Aid: In case of skin contact, immediately flush with large amounts of water and remove contaminated clothing. For eye contact, rinse cautiously with water for at least 15 minutes. If inhaled, move the person to fresh air. In all cases of exposure, seek immediate medical attention.[10]

Conclusion

para-Methoxybenzyl chloride is an indispensable tool in modern organic synthesis. Its utility as a precursor to the robust and versatile PMB protecting group makes it a cornerstone reagent for the synthesis of complex molecules in drug discovery and materials science. The specific deprotection pathways available for the PMB group provide chemists with a high degree of control in multistep synthetic sequences. Proper handling and storage are critical to ensure its safe and effective use in the laboratory.

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